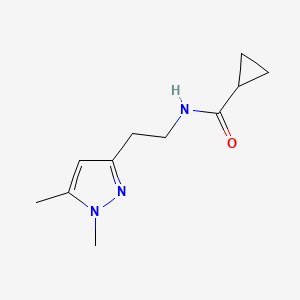

N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)cyclopropanecarboxamide

Description

N-(2-(1,5-Dimethyl-1H-pyrazol-3-yl)ethyl)cyclopropanecarboxamide is a synthetic carboxamide derivative featuring a cyclopropane ring linked via an ethyl spacer to a 1,5-dimethylpyrazole moiety. The compound is listed in a 2023 European patent application alongside agrochemical agents, suggesting its utility in crop protection, likely as a pesticide or insecticide . The dimethylpyrazole group may enhance metabolic stability, while the cyclopropane moiety could influence target-binding specificity and environmental persistence.

Properties

IUPAC Name |

N-[2-(1,5-dimethylpyrazol-3-yl)ethyl]cyclopropanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O/c1-8-7-10(13-14(8)2)5-6-12-11(15)9-3-4-9/h7,9H,3-6H2,1-2H3,(H,12,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNZIKGGVSIJSPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C)CCNC(=O)C2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)cyclopropanecarboxamide typically involves the formation of the pyrazole ring followed by the attachment of the cyclopropanecarboxamide group. One common method involves the cyclization of 1,3-dicarbonyl compounds with hydrazine derivatives to form the pyrazole ring . The reaction conditions often include the use of solvents like ethanol or acetic acid and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)cyclopropanecarboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)cyclopropanecarboxamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)cyclopropanecarboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is part of a broader class of carboxamide derivatives with pesticidal activity. Key structural analogs from the same patent and related literature include:

Table 1: Structural and Functional Comparison of Selected Carboxamide Derivatives

Key Comparative Insights:

Hydrogen Bonding and Crystal Packing: The pyrazole group in the target compound facilitates hydrogen bonding, which may influence crystal packing and formulation stability.

Steric and Electronic Effects :

The cyclopropane ring introduces steric constraints that may limit conformational flexibility compared to compounds with linear alkyl chains (e.g., cyclobutrifluram). This rigidity could improve binding selectivity to enzymatic targets but may reduce adaptability in variable environments.

Metabolic Stability :

Trifluoromethyl (CF3)-substituted analogs demonstrate superior metabolic resistance due to the electron-withdrawing nature of fluorine. The target compound lacks CF3 groups but compensates with the cyclopropane’s inherent stability against oxidative degradation .

Environmental Impact: Halogenated derivatives (e.g., 2-chloro-N-cyclopropyl-5-[1-(dichlorophenyl)pyrazol-4-yl]-pyridine-3-carboxamide) show prolonged environmental persistence, raising regulatory concerns. The target compound’s non-halogenated structure may offer a more eco-friendly profile .

Research Findings and Limitations

While the patent literature confirms the pesticidal utility of these compounds , detailed quantitative data (e.g., IC50 values, logP, or field efficacy) are proprietary. Structural inferences suggest that:

- The target compound’s pyrazole-cyclopropane architecture balances specificity and stability.

- Sulfonyl and CF3 groups in analogs enhance solubility and resistance but may increase toxicity risks.

Biological Activity

N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)cyclopropanecarboxamide, also known by its CAS number 1783601-42-2, is a compound that has garnered interest due to its potential biological activities. This article provides an in-depth exploration of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 179.26 g/mol. The compound features a cyclopropane ring and a pyrazole moiety, which are critical for its biological activity.

| Property | Value |

|---|---|

| CAS Number | 1783601-42-2 |

| Molecular Formula | C10H17N3 |

| Molecular Weight | 179.26 g/mol |

| Density | N/A |

| Boiling Point | N/A |

| Melting Point | N/A |

Research indicates that compounds containing the pyrazole structure often exhibit a wide range of biological activities due to their ability to interact with various molecular targets, including enzymes and receptors. The specific interactions of this compound remain to be fully elucidated but are hypothesized to involve modulation of signaling pathways related to inflammation and cancer biology .

Therapeutic Applications

Recent studies have highlighted the potential therapeutic applications of pyrazole derivatives in treating various conditions:

- Anti-inflammatory Effects : Pyrazole derivatives have been shown to possess anti-inflammatory properties, making them candidates for treating inflammatory diseases.

- Anticancer Activity : Some pyrazole compounds have demonstrated cytotoxic effects against cancer cell lines, suggesting potential use as anticancer agents .

- Neuroprotective Effects : Emerging research indicates that certain pyrazole derivatives may offer neuroprotective benefits, particularly in models of neurodegenerative diseases .

Study 1: Anticancer Activity

A study investigating the effects of pyrazole derivatives on non-small-cell lung carcinoma (NSCLC) demonstrated that these compounds could inhibit tumor growth effectively. The mechanism involved the induction of apoptosis in cancer cells through the activation of specific apoptotic pathways .

Study 2: Anti-inflammatory Mechanism

In another study focusing on inflammatory responses, a derivative similar to this compound was shown to reduce pro-inflammatory cytokines in vitro. This suggests a potential for developing anti-inflammatory drugs based on this compound's structure.

Research Findings

Recent literature reviews indicate a growing interest in the biological activities of pyrazole derivatives. Notably:

- Diverse Biological Activities : Pyrazole compounds have been linked to various pharmacological effects, including analgesic, antipyretic, and anti-tumor activities .

- Structure-Activity Relationships (SAR) : Studies emphasize the importance of structural modifications in enhancing the biological efficacy of pyrazoles. Specific substitutions on the pyrazole ring can significantly impact their activity against different biological targets .

Table 2: Summary of Biological Activities

| Activity Type | Observations |

|---|---|

| Anticancer | Induces apoptosis in NSCLC cell lines |

| Anti-inflammatory | Reduces pro-inflammatory cytokines |

| Neuroprotective | Potential benefits in neurodegenerative models |

Q & A

Q. What are the key synthetic strategies for N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)cyclopropanecarboxamide?

- Methodological Answer : Synthesis typically involves multi-step reactions:

Pyrazole Core Formation : React hydrazine derivatives with β-keto esters or diketones under acidic conditions to form the 1,5-dimethylpyrazole ring .

Cyclopropane Carboxamide Coupling : Use coupling agents (e.g., EDC/HOBt) to attach the cyclopropanecarboxamide group to the pyrazole-ethyl intermediate .

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) to isolate the product .

- Critical Parameters : Temperature control (<60°C for cyclopropane stability), anhydrous conditions for coupling reactions, and pH adjustment during workup.

Q. How is the crystal structure of this compound determined experimentally?

- Methodological Answer :

- Single-Crystal X-ray Diffraction (SCXRD) :

Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 293 K.

Structure Solution : Employ direct methods (e.g., SHELXS) for phase determination .

Refinement : SHELXL for anisotropic displacement parameters and hydrogen bonding analysis .

- Key Metrics :

| Bond Length (Å) | Angle (°) |

|---|---|

| C–N: 1.34–1.38 | N–C–C: 120.4 |

| Cyclopropane C–C: 1.51 | Pyrazole Ring Torsion: 4.1° |

| (Data extrapolated from analogous pyrazole-carboxamide structures ) |

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

- Methodological Answer :

Analog Design : Modify substituents on the pyrazole ring (e.g., electron-withdrawing groups at C3) to enhance receptor binding .

Assay Validation : Test COX-2 inhibition (IC50) using in vitro enzymatic assays, comparing with celecoxib as a reference .

Computational Modeling : Docking studies (AutoDock Vina) to predict interactions with target proteins (e.g., COX-2 active site) .

- Example SAR Finding :

| Substituent (R) | COX-2 IC50 (nM) | Selectivity (COX-2/COX-1) |

|---|---|---|

| -CF3 | 10.2 | >100 |

| -CH3 | 45.7 | 30 |

| (Adapted from diarylpyrazole SAR data ) |

Q. How do hydrogen bonding patterns influence crystallographic stability and solubility?

- Methodological Answer :

- Graph Set Analysis : Classify hydrogen bonds (e.g., R₂²(8) motifs) using Etter’s formalism to predict packing efficiency .

- Stability Implications : Strong intramolecular N–H···O bonds reduce conformational flexibility, enhancing crystal lattice energy .

- Solubility Trade-offs : Excessive H-bonding may reduce aqueous solubility; introduce polar groups (e.g., -OH) without disrupting crystal packing .

Q. How to resolve contradictions in biological activity data across studies?

- Methodological Approach :

Batch Analysis : Verify compound purity (HPLC >98%) and stereochemistry (CD spectroscopy) to rule out synthetic variability .

Assay Conditions : Standardize cell lines (e.g., HEK293 vs. HeLa) and incubation times (24–48 hr) .

Meta-Analysis : Compare IC50 values from independent studies using statistical tools (e.g., ANOVA) to identify outliers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.